Imidazo[1,2-a]pyridine-5-carbaldehyde
Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridine-5-carbaldehyde is characterized by a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been reported .Scientific Research Applications
Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
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Organic Synthesis and Pharmaceutical Chemistry
- Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
- The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
- Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
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- Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- The development of anti-TB compounds of the imidazo[1,2-a]pyridine class involves discussing their structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
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- This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
- In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
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Agrochemicals and Pharmaceuticals
- Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
- The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
- A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine derivatives .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine and its derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . Future developments are expected to focus on the ecological impact of the methods and on the mechanistic aspects .
properties
IUPAC Name |
imidazo[1,2-a]pyridine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZPLXLDWJCBDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450353 | |
Record name | imidazo[1,2-a]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-5-carbaldehyde | |
CAS RN |
372147-50-7 | |
Record name | imidazo[1,2-a]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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